molecular formula C10H13ClFN B1448205 3-Fluoro-3-phenylpyrrolidine hydrochloride CAS No. 1803603-31-7

3-Fluoro-3-phenylpyrrolidine hydrochloride

Cat. No.: B1448205
CAS No.: 1803603-31-7
M. Wt: 201.67 g/mol
InChI Key: FRFNPVZBCJGMAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity established through systematic nomenclature conventions and detailed structural characterization. The compound carries the Chemical Abstracts Service number 1803603-31-7, providing unambiguous identification within chemical databases and literature. According to standardized nomenclature protocols, the complete chemical name reflects the substitution pattern where a fluorine atom and a phenyl group are both attached to the third carbon position of the pyrrolidine ring system, with the hydrochloride indicating the protonation state of the nitrogen atom and its association with a chloride counterion.

The molecular formula of this compound is documented as C₁₀H₁₂FN·HCl, yielding a total molecular weight of 201.67 grams per mole. This formulation accounts for the complete salt structure including both the organic cation and the inorganic chloride anion. The compound exhibits a characteristic Simplified Molecular Input Line Entry System representation as "FC1(CNCC1)c1ccccc1.Cl", which encodes the three-dimensional connectivity of atoms within the molecule. The International Chemical Identifier provides another layer of structural definition with the InChI string "InChI=1S/C10H12FN.ClH/c11-10(6-7-12-8-10)9-4-2-1-3-5-9;/h1-5,12H,6-8H2;1H", enabling precise computational identification and database searching.

The MDL number MFCD28348130 serves as an additional identifier within chemical inventory systems, facilitating accurate tracking and procurement of this specific compound. These multiple identification systems collectively ensure unambiguous chemical identity across different databases, regulatory frameworks, and commercial platforms. The systematic approach to nomenclature reflects the compound's importance within the broader context of fluorinated heterocyclic chemistry, where precise identification becomes crucial for synthetic planning and regulatory compliance.

Historical Development in Fluorinated Pyrrolidine Chemistry

The development of fluorinated pyrrolidine chemistry represents a relatively recent but rapidly expanding field within organofluorine chemistry, with intensive synthetic methodology development beginning primarily after World War II. The subgroup of fluorinated heterocycles emerged from the broader organofluorine chemistry discipline as researchers recognized the unique properties that fluorine substitution could impart to heterocyclic systems. Early investigations focused on understanding how the electronic properties of fluorine could modify the behavior of traditional heterocyclic scaffolds, particularly in terms of metabolic stability and biological activity.

Historical precedent for fluorinated pyrrolidine development can be traced through the evolution of synthetic methodologies that enabled selective fluorination of complex heterocyclic systems. The advancement of stereoselective fluorination methods represented a crucial breakthrough, allowing chemists to precisely control the placement of fluorine atoms within heterocyclic frameworks. These methodological advances proved particularly important for pyrrolidine systems, where the nitrogen atom's basicity posed significant challenges for traditional synthetic approaches.

The recognition that fluorination could dramatically alter the physical and chemical properties of nitrogen heterocycles drove sustained research interest in this area. Researchers discovered that strategic fluorine placement could modulate molecular stability, conformational behavior, hydrogen bonding ability, and basicity in predictable ways. These insights proved especially valuable for pyrrolidine derivatives, where the nitrogen atom's high basicity often created bioavailability challenges in pharmaceutical applications. The development of this compound represents a culmination of these synthetic advances, combining multiple decades of methodological development with specific structural design principles.

Contemporary research has revealed that fluorinated pyrrolidines can address critical challenges in medicinal chemistry, particularly regarding passive permeability issues associated with highly basic nitrogen atoms. The electronic effects of fluorine substitution have been shown to lower the pKa values of pyrrolidine nitrogen atoms to near or below physiological values, creating optimal balances between biological activity and membrane permeability. This discovery has positioned fluorinated pyrrolidines as valuable tools for pharmaceutical research, leading to expanded synthetic efforts and commercial availability of diverse fluorinated pyrrolidine building blocks.

Position Within Fluorinated Heterocyclic Compound Classifications

This compound occupies a distinct position within the systematic classification of fluorinated heterocyclic compounds, representing a specific subset of five-membered nitrogen-containing heterocycles with strategic fluorine substitution. Within the broader category of fluorinated heterocycles, pyrrolidine derivatives constitute an important class due to their prevalence in pharmaceutical applications and their unique structural characteristics that distinguish them from other heterocyclic systems.

The compound fits within the classification scheme that organizes fluorinated heterocycles based on ring size, heteroatom content, and substitution patterns. As a five-membered saturated heterocycle containing a single nitrogen atom, it belongs to the pyrrolidine subclass of azacycloalkanes. The specific substitution pattern, featuring both fluorine and phenyl groups at the same carbon position, creates a quaternary carbon center that significantly influences the compound's conformational behavior and chemical reactivity. This structural feature distinguishes it from simpler fluorinated pyrrolidines that may contain only single substitutions or different substitution patterns.

The following table summarizes the classification hierarchy and key structural features of this compound within fluorinated heterocyclic chemistry:

Classification Level Category Specific Features
Primary Class Fluorinated Heterocycles Contains fluorine and heterocyclic ring system
Ring Type Five-membered Saturated Pyrrolidine core structure
Heteroatom Single Nitrogen Tertiary amine in salt form
Substitution Pattern Geminal Disubstitution Fluorine and phenyl at position 3
Salt Form Hydrochloride Protonated nitrogen with chloride counterion
Functional Groups Fluoroalkyl, Aryl C-F bond and benzene ring

Within the context of medicinal chemistry applications, fluorinated pyrrolidines represent the third most common heterocycle in newly approved drug structures. This prevalence reflects their unique ability to address permeability challenges while maintaining biological activity, positioning this compound within a highly relevant class of pharmaceutical intermediates. The compound's specific structural features, including the quaternary carbon substitution pattern and the hydrochloride salt formation, align with contemporary drug design strategies that emphasize metabolic stability and optimal physicochemical properties.

The electronic effects of fluorine substitution in this compound exemplify broader principles governing fluorinated heterocyclic behavior. The electronegativity of fluorine creates significant electronic perturbations within the pyrrolidine ring system, affecting both the nitrogen atom's basicity and the overall molecular conformation. These effects position the compound within the category of fluorinated heterocycles that demonstrate enhanced metabolic stability compared to their non-fluorinated counterparts, making it particularly valuable for pharmaceutical applications where bioavailability and stability are primary concerns.

Properties

IUPAC Name

3-fluoro-3-phenylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-10(6-7-12-8-10)9-4-2-1-3-5-9;/h1-5,12H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFNPVZBCJGMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fluorination of 3-Phenylpyrrolidine

  • The simplest approach involves starting from 3-phenylpyrrolidine, followed by selective fluorination at the 3-position.
  • Direct fluorination methods are often complicated by side reactions and require careful control of reaction conditions and fluorinating agents.
  • The hydrochloride salt is typically formed by treating the free amine with hydrochloric acid to improve stability and facilitate isolation.

Multi-step Synthetic Routes via Fluorinated Precursors

  • A more practical and commonly used approach involves multi-step synthesis starting from pyrrolidine precursors, introducing fluorine via electrophilic or nucleophilic fluorination reagents.
  • For example, starting from N-benzyl-3-pyrrolidinone derivatives, fluorination can be achieved followed by reduction to the corresponding fluoropyrrolidine.
  • This method allows better control over regio- and stereoselectivity.

Detailed Synthetic Methods

Regioselective Bromofluorination of N-Alkenylimines Followed by Cyclization

  • According to research on fluorinated pyrrolidines, a regioselective bromofluorination of carbon-carbon double bonds in N-alkenylimines generates bromofluorinated intermediates.
  • Subsequent reduction and intramolecular substitution of bromine lead to cyclization, yielding 3-fluoro-substituted pyrrolidines.
  • This method offers good regioselectivity and can be adapted for 3-fluoro-3-phenylpyrrolidine synthesis by choosing appropriate N-alkenylimines with phenyl substituents.

Copper(I)-Catalyzed Enantioselective 1,3-Dipolar Cycloaddition

  • For fluorinated pyrrolidines with multiple fluorines, copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes has been reported.
  • While this method is more common for 3,4-difluoro derivatives, it provides a framework for synthesizing 3-fluoro-3-phenylpyrrolidine analogs with high stereoselectivity and yield (up to 96% yield and >97% enantiomeric excess).
  • The presence of a phenyl group on the styrene precursor allows incorporation into the pyrrolidine ring.

Claisen Rearrangement and Ru-Catalyzed Oxidation Pathway

  • A practical synthesis of 3,3-difluoropyrrolidine involves Claisen rearrangement followed by ruthenium(VIII)-catalyzed oxidation to produce difluorosuccinic acid intermediates.
  • Cyclization and reduction steps yield fluorinated pyrrolidines.
  • Although this method targets difluorinated pyrrolidines, modifications can adapt it for mono-fluorinated 3-phenylpyrrolidines.

Reaction Conditions and Catalysts

Method Key Reagents/Catalysts Conditions Yield & Selectivity Notes
Direct fluorination of 3-phenylpyrrolidine Fluorinating agents (e.g., NFSI, Selectfluor) Controlled temperature, inert atmosphere Moderate yields, regioselectivity challenge Requires careful control to avoid over-fluorination
Bromofluorination of N-alkenylimines Bromine source, fluorinating agent, reducing agents Room temperature to mild heating Good regioselectivity and yield Enables intramolecular cyclization to fluoropyrrolidines
Copper(I)-catalyzed 1,3-dipolar cycloaddition Cu(I) catalysts, azomethine ylides, fluorostyrenes Mild conditions, enantioselective Up to 96% yield, >97% ee, high dr Excellent stereocontrol, adaptable to phenyl substituents
Claisen rearrangement + Ru(VIII) oxidation Claisen rearrangement reagents, RuO4 catalyst, BH3·Me2S Multi-step, mild to moderate heating Practical, cost-effective Useful for difluorinated analogs, adaptable

Summary of Research Findings

  • Stereochemical Control : Copper(I)-catalyzed cycloaddition provides excellent stereochemical control, critical for biological activity.
  • Regioselectivity : Bromofluorination of N-alkenylimines offers regioselective introduction of fluorine at the 3-position.
  • Industrial Feasibility : Multi-step routes involving oxidation and cyclization are practical for scale-up.
  • Biological Relevance : Fluorinated pyrrolidines, including 3-fluoro-3-phenyl derivatives, show enhanced metabolic stability and potential as enzyme inhibitors or drug scaffolds.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-phenylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neurokinin-3 Receptor Modulation

One of the primary applications of 3-fluoro-3-phenylpyrrolidine hydrochloride is its role as a modulator of neurokinin-3 receptors (NK-3). Compounds that target NK-3 receptors have been investigated for their potential in treating a range of central nervous system disorders, including depression, anxiety, schizophrenia, and cognitive disorders. Research indicates that antagonists of NK-3 receptors can be beneficial in managing these conditions by modulating neurotransmitter systems involved in mood regulation and cognitive function .

Pain Management

The compound has also been studied for its analgesic properties. In vivo studies have demonstrated that derivatives of pyrrolidine compounds can exhibit significant antinociceptive effects, making them candidates for pain management therapies. For instance, a study highlighted the efficacy of certain pyrrolidine derivatives in reducing pain responses in animal models, suggesting potential applications in clinical pain management .

Chiral Synthesis

The synthesis of this compound often involves chiral synthesis techniques to produce stereoisomerically pure compounds. This is crucial as the pharmacological activity can vary significantly between different stereoisomers. Novel synthetic routes have been developed to enhance yield and purity, which are essential for pharmaceutical applications .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies play a vital role in optimizing the pharmacological properties of this compound. By modifying different substituents on the pyrrolidine ring or the phenyl group, researchers can enhance receptor binding affinity and selectivity, leading to more effective therapeutic agents .

Clinical Trials on NK-3 Antagonists

Clinical trials investigating NK-3 antagonists have shown promising results in treating psychiatric disorders. For example, compounds similar to this compound were evaluated for their efficacy in reducing symptoms of anxiety and depression in controlled settings. The outcomes indicated significant improvements in patient-reported outcomes compared to placebo groups .

Pain Response Studies

A notable study evaluated the antinociceptive effects of various pyrrolidine derivatives, including this compound, in models of acute and chronic pain. The results demonstrated that these compounds could effectively reduce pain responses, suggesting their potential as non-opioid analgesics .

Tables

Application Area Description
Neurokinin-3 Receptor ModulationPotential treatment for depression, anxiety, schizophrenia, and cognitive disorders
Pain ManagementDemonstrated antinociceptive effects in preclinical studies
Synthesis TechniquesChiral synthesis methods to produce stereoisomerically pure compounds
Structure-Activity RelationshipOptimization of pharmacological properties through SAR studies

Mechanism of Action

The mechanism of action of 3-Fluoro-3-phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phenyl group contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, affecting processes like signal transduction or metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 3-fluoro-3-phenylpyrrolidine hydrochloride, highlighting structural variations and their implications:

Compound Name CAS No. Key Structural Features Similarity Score Molecular Weight (g/mol) Key Differences References
(R)-(-)-3-Fluoropyrrolidine Hydrochloride 869481-94-7 Fluorine at 3-position; lacks phenyl group 1.00 125.57 Absence of phenyl ring reduces steric bulk and aromatic interactions
3,3-Difluoropyrrolidine Hydrochloride 57395-89-8 Two fluorine atoms at 3-position; no phenyl substituent 0.86 141.54 Increased electronegativity alters hydrogen-bonding potential
3-Phenylpyrrolidine Hydrochloride 857281-02-8 Phenyl at 3-position; lacks fluorine 0.97 183.67 Absence of fluorine reduces metabolic stability and electronic effects
3-Fluoro-3-(3-methylphenyl)pyrrolidine HCl CID 83816844 Methyl substituent on phenyl ring N/A 209.69 Enhanced lipophilicity; steric hindrance from methyl group
(R)-3-(4-Fluorophenoxy)-pyrrolidine HCl 1314419-67-4 Fluorophenoxy group instead of phenyl 0.85 231.67 Ether linkage introduces conformational flexibility; altered electronic properties
4-Fluoropiperidine Hydrochloride 10272-49-8 Piperidine ring (6-membered) with fluorine at 4-position 0.81 137.59 Larger ring size affects binding pocket compatibility

Structural and Functional Insights

  • Fluorine Substitution: The fluorine atom in this compound enhances metabolic stability by resisting cytochrome P450-mediated oxidation compared to non-fluorinated analogs like 3-phenylpyrrolidine hydrochloride .
  • Phenyl vs. Fluorophenoxy: Replacing the phenyl group with a fluorophenoxy moiety (as in (R)-3-(4-fluorophenoxy)-pyrrolidine HCl) introduces an oxygen atom, increasing polarity and altering hydrogen-bonding capacity .

Physicochemical Properties

  • Lipophilicity : The methylphenyl derivative (CID 83816844) has a higher logP than 3-fluoro-3-phenylpyrrolidine HCl due to the hydrophobic methyl group, impacting membrane permeability .
  • Solubility : The hydrochloride salt form improves aqueous solubility across all analogs, critical for in vivo bioavailability .

Pharmacological Considerations

  • Enantiomeric Differences : The (R)-enantiomer of 3-fluoropyrrolidine HCl shows distinct receptor binding profiles compared to the (S)-form, underscoring the importance of stereochemistry in drug design .
  • Metabolic Stability : Difluorinated analogs (e.g., 3,3-difluoropyrrolidine HCl) may exhibit prolonged half-lives due to reduced susceptibility to enzymatic degradation .

Biological Activity

3-Fluoro-3-phenylpyrrolidine hydrochloride is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, biochemical properties, and its implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClFN, with a molecular weight of approximately 215.67 g/mol. The presence of a fluorine atom is significant as it can enhance the compound's bioavailability and metabolic stability.

PropertyValue
Molecular FormulaC11H12ClFN
Molecular Weight215.67 g/mol
SolubilitySoluble in water (hydrochloride form)

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to either inhibition or activation, influencing the pharmacokinetics of co-administered drugs.
  • Cell Signaling : Studies indicate that it modulates neurotransmitter release and receptor activity in neuronal cells, thereby affecting synaptic transmission and plasticity.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment .
  • Anticancer Properties : The compound exhibits promising anticancer effects against various cell lines, indicating its potential as an anti-cancer agent.
  • Neuropharmacological Effects : It shows potential as a neuroprotective agent, influencing pathways related to neurodegenerative diseases .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory actions, contributing to its therapeutic profile in chronic inflammatory conditions .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

  • In vitro Studies : Research demonstrated that at low concentrations, the compound effectively inhibited the growth of specific cancer cell lines while exhibiting low toxicity towards normal cells.
  • Animal Models : In vivo studies indicated that administration of the compound resulted in significant reductions in tumor size in xenograft models, supporting its potential use in cancer therapy .

Biochemical Pathways

The compound's interaction with various biochemical pathways is critical for understanding its biological effects:

  • Metabolic Pathways : Primarily mediated by cytochrome P450 enzymes, these pathways influence the metabolism of numerous substances, including drugs and endogenous compounds .
  • Cellular Mechanisms : It affects gene expression and cellular metabolism through modulation of signaling pathways related to inflammation and apoptosis .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 3-fluoro-3-phenylpyrrolidine hydrochloride in pharmacological studies?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm fluorine substitution patterns and stereochemistry. Liquid chromatography-mass spectrometry (LC-MS) ensures purity (>98%) and molecular weight verification (e.g., MF: C₁₀H₁₁FN·HCl, FW: 203.66). X-ray crystallography can resolve structural ambiguities when crystalline samples are available . For behavioral assays, validate batch-specific analytical results via certificates of analysis to ensure consistency across experiments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Prioritize PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods to avoid inhalation. Store the compound at -20°C in airtight containers to prevent degradation . For waste management, segregate halogenated byproducts and collaborate with certified disposal agencies to comply with environmental regulations . Document all handling procedures in line with CLP/GHS guidelines .

Q. How can researchers design dose-response experiments for this compound in rodent models?

  • Methodological Answer : Reference discriminative stimulus studies of structurally similar arylcyclohexylamines (e.g., 3-fluoro-PCP in rats at 0.3–3.0 mg/kg IV). Use a crossover design with saline controls to minimize inter-subject variability. Monitor behavioral endpoints (e.g., locomotor activity, sensorimotor gating) and validate results with receptor-binding assays (e.g., NMDA receptor affinity) .

Advanced Research Questions

Q. How can computational models optimize the synthesis of this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. Integrate ICReDD’s reaction path search methods to identify optimal conditions (e.g., solvent polarity, temperature). Validate predictions with small-scale experiments (e.g., 25 µL sample solutions at 10 mM) and refine computational parameters iteratively .
Parameter Traditional Approach Computational Approach
Reaction OptimizationTrial-and-error screeningQuantum chemical path search
Yield PredictionEmpirical extrapolationMachine learning models

Q. How can contradictions between in vitro receptor affinity and in vivo behavioral data be resolved?

  • Methodological Answer : Cross-validate findings using multiple assays (e.g., electrophysiology for NMDA receptor blockade vs. prepulse inhibition tests in rodents). Account for pharmacokinetic factors (e.g., blood-brain barrier penetration) via LC-MS plasma analysis. Compare results to structurally analogous compounds (e.g., 3-fluoro-PCP vs. PCP) to isolate fluorine-specific effects .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

  • Methodological Answer : Standardize synthesis protocols (e.g., HCl salt formation under inert atmospheres). Characterize each batch via NMR, LC-MS, and Karl Fischer titration (for water content). Use reference standards (e.g., GC46590) to calibrate assays and ensure reproducibility across labs .

Q. How can researchers integrate heterogeneous data (e.g., structural, behavioral) to refine mechanistic hypotheses?

  • Methodological Answer : Employ meta-analysis tools to correlate structural features (e.g., fluorine’s electronegativity) with behavioral outcomes. Use cheminformatics platforms (e.g., PubChem) to map structure-activity relationships (SAR) and prioritize analogs for testing. Validate hypotheses with mutagenesis studies (e.g., NMDA receptor subunit modifications) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported stability profiles of this compound?

  • Methodological Answer : Replicate stability tests under documented conditions (e.g., -20°C vs. room temperature) using LC-MS to quantify degradation products. Compare results with published stability data for analogous compounds (e.g., 3-fluoro deschloroketamine hydrochloride, ≥5 years at -20°C ). Publish raw datasets to enable peer validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-3-phenylpyrrolidine hydrochloride
Reactant of Route 2
3-Fluoro-3-phenylpyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.